molecular formula C21H25NO4S B5205313 Propyl 2-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propyl 2-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5205313
M. Wt: 387.5 g/mol
InChI Key: LBDSJYSLKHGHRE-UHFFFAOYSA-N
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Description

Propyl 2-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a propyl ester group, a methoxyphenyl carbonyl group, and an amino group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Carbonyl Group: The methoxyphenyl carbonyl group can be introduced via an acylation reaction using 2-methoxybenzoyl chloride and a suitable base, such as triethylamine.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as propylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be screened for activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biochemical Research: It can be used as a probe to study enzyme interactions and other biochemical processes.

Industry

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of Propyl 2-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl carbonyl group and the amino group are likely involved in binding interactions, while the benzothiophene core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but lacks the propyl ester group.

    Propyl 2-{[(2-Hydroxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

Propyl 2-{[(2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the propyl ester group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability.

Properties

IUPAC Name

propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-4-11-26-21(24)18-15-10-9-13(2)12-17(15)27-20(18)22-19(23)14-7-5-6-8-16(14)25-3/h5-8,13H,4,9-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDSJYSLKHGHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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